![molecular formula C18H17FN4O2S B2669994 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 887468-27-1](/img/structure/B2669994.png)
6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
This compound is a derivative of piperazine, which is a class of organic compounds that show a wide range of biological and pharmaceutical activity . It has been used in the synthesis of a series of compounds that have shown in vitro antiproliferative activities . The compound has been tested for its antitumor effect against a panel of 55 cell lines of nine different cancer types .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years . Various methods have been reported for the synthesis of substituted piperazines . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperazine ring attached to a fluorophenyl group and a thiazolo[3,2-a]pyrimidin-5-one group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the specific conditions and reagents used . The compound has been used as a starting material in the synthesis of a series of derivatives, which involved various chemical reactions including cyclization, substitution, and addition reactions .Scientific Research Applications
Antiproliferative Activity
Studies have synthesized and evaluated derivatives similar to "6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one" for their antiproliferative effects against various human cancer cell lines. For instance, a series of compounds were assessed for their antiproliferative effect using the MTT assay method against four human cancer cell lines, showing potential as anticancer agents (L. Mallesha et al., 2012).
Antimicrobial Activity
The search for new antimicrobial agents has led to the synthesis of derivatives with potential antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, novel dithiocarbamate derivatives bearing thiazole/benzothiazole rings were synthesized, starting from compounds structurally related to the query compound, and showed high antimicrobial activity (L. Yurttaş et al., 2016).
Anti-Inflammatory and Analgesic Agents
Research has been conducted on synthesizing novel compounds with anti-inflammatory and analgesic activities. A study synthesized novel derivatives and screened them as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying significant analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).
Pesticidal Activities
Compounds structurally related to "6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one" have also been investigated for their pesticidal activities. For instance, derivatives were evaluated for their larvicidal activities against mosquito larvae and fungicidal activities against phytopathogenic fungi, showing potential as viable candidates for controlling mosquito larvae and plant diseases (W. Choi et al., 2015).
Future Directions
properties
IUPAC Name |
6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-12-11-23-17(25)13(10-20-18(23)26-12)16(24)22-8-6-21(7-9-22)15-5-3-2-4-14(15)19/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURJTUQTHHUKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51086567 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one |
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